molecular formula C9H12N4O2 B1480592 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091715-58-9

1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480592
CAS No.: 2091715-58-9
M. Wt: 208.22 g/mol
InChI Key: SRNUWOGWTPQATR-UHFFFAOYSA-N
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Description

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both a pyrrolidine ring and a triazole ring

Preparation Methods

The synthesis of 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The pyrrolidine ring can be introduced through subsequent functionalization steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and pyrrolidine-containing molecules. Compared to these, 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combined structural features, which can confer distinct biological and chemical properties. Examples of similar compounds are pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Properties

IUPAC Name

1-(1-acetylpyrrolidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-7(15)12-3-2-9(5-12)13-4-8(6-14)10-11-13/h4,6,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNUWOGWTPQATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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